![molecular formula C13H13N3O3 B1636521 N-[(4-methoxyphenyl)methyl]-5-nitropyridin-2-amine](/img/structure/B1636521.png)
N-[(4-methoxyphenyl)methyl]-5-nitropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methoxyphenyl)methyl]-5-nitropyridin-2-amine is an organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a nitro group at the 5-position and an amine group at the 2-position, which is further substituted with a 4-methoxybenzyl group. The unique structure of this compound makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-5-nitropyridin-2-amine typically involves a multi-step processThe nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Finally, the substitution with the 4-methoxybenzyl group can be accomplished via a nucleophilic substitution reaction using 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-methoxyphenyl)methyl]-5-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are common reducing agents.
Substitution: Sodium hydroxide or potassium tert-butoxide can be used as bases for nucleophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of N-(4-methoxybenzyl)-5-aminopyridin-2-amine.
Substitution: Formation of various substituted benzyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N-[(4-methoxyphenyl)methyl]-5-nitropyridin-2-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-[(4-methoxyphenyl)methyl]-5-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The amine group can form hydrogen bonds and other interactions with target proteins, influencing their function and activity . The methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Vergleich Mit ähnlichen Verbindungen
N-[(4-methoxyphenyl)methyl]-5-nitropyridin-2-amine can be compared with other similar compounds, such as:
N-(4-methoxybenzyl)-5-aminopyridin-2-amine: Lacks the nitro group, which may result in different reactivity and biological activity.
N-(4-methoxybenzyl)-3-nitropyridin-2-amine: The position of the nitro group is different, which can influence the compound’s chemical properties and interactions.
N-(4-methoxybenzyl)-5-nitroaniline: Contains an aniline ring instead of a pyridine ring, leading to different electronic and steric effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C13H13N3O3 |
|---|---|
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
N-[(4-methoxyphenyl)methyl]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C13H13N3O3/c1-19-12-5-2-10(3-6-12)8-14-13-7-4-11(9-15-13)16(17)18/h2-7,9H,8H2,1H3,(H,14,15) |
InChI-Schlüssel |
PAXRIVFOZGFVNV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC2=NC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC=C(C=C1)CNC2=NC=C(C=C2)[N+](=O)[O-] |
Löslichkeit |
3 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


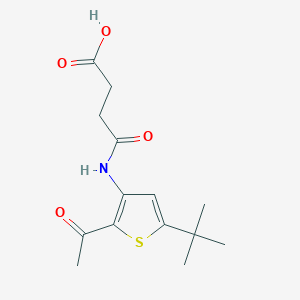
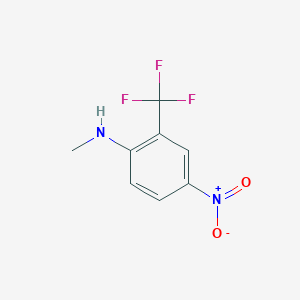
![5-Methyl-1-[5-(trityloxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1636447.png)


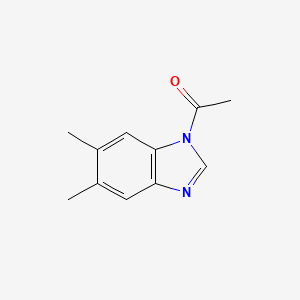
![N-[(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)methanamine](/img/structure/B1636485.png)

![Benzo[b]thiophen-2-ylmethyl-ethyl-amine](/img/structure/B1636496.png)
![2,2,2-trifluoro-N-[3-(hydroxymethyl)phenyl]acetamide](/img/structure/B1636497.png)
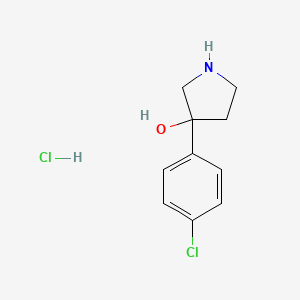
![N-(4-nitrophenyl)-4-[4-(N-(4-nitrophenyl)anilino)phenyl]-N-phenylaniline](/img/structure/B1636506.png)
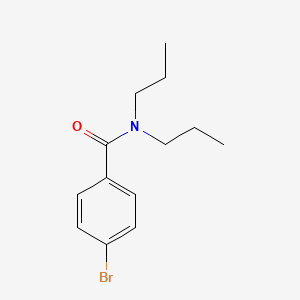
![1-[(2,3-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1636518.png)
